Heptafluoroisopropyl acrylate

Description

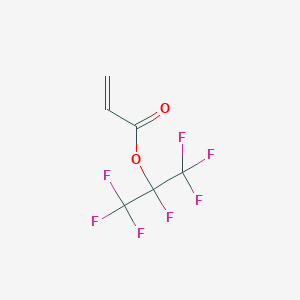

Structure

2D Structure

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptafluoropropan-2-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F7O2/c1-2-3(14)15-4(7,5(8,9)10)6(11,12)13/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCVKNUSIGHJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156624 | |

| Record name | Heptafluoroisopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-08-4 | |

| Record name | Heptafluoroisopropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluoroisopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

heptafluoroisopropyl acrylate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis protocol for heptafluoroisopropyl acrylate (HFIPA). This fluorinated monomer is of significant interest in polymer chemistry and materials science, particularly for the development of advanced polymers with applications in pharmaceuticals, specialty coatings, and other high-performance materials.

Core Chemical Identity and Structure

This compound, systematically named 1,1,1,2,3,3,3-heptafluoropropan-2-yl prop-2-enoate, is an ester of acrylic acid and heptafluoroisopropanol. The presence of the bulky, highly electronegative heptafluoroisopropyl group imparts unique properties to the monomer and its subsequent polymers, including low surface energy, hydrophobicity, and chemical resistance.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the table below. These values are critical for understanding its reactivity, processing, and safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃F₇O₂ | [1][2] |

| Molecular Weight | 240.08 g/mol | [3][1] |

| CAS Number | 13057-08-4 | [3][1] |

| Appearance | Liquid | |

| Boiling Point | 86 °C | |

| Density | 1.4 g/cm³ | [4] |

| Refractive Index | 1.312 | [4] |

| SMILES | C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)F | |

| InChI | InChI=1S/C6H3F7O2/c1-2-3(14)15-4(7,5(8,9)10)6(11,12)13/h2H,1H2 |

Spectroscopic Signature Analysis

-

¹H NMR: The spectrum is expected to be relatively simple, showing signals for the three vinyl protons of the acrylate group. These would appear as distinct multiplets in the typical olefinic region (approx. 5.8-6.5 ppm), with characteristic splitting patterns (geminal, cis, and trans couplings).

-

¹³C NMR: Key signals would include the carbonyl carbon of the ester (approx. 165 ppm), two carbons of the vinyl group (approx. 128-132 ppm), and the carbons of the heptafluoroisopropyl group. The latter would exhibit complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for characterizing this molecule. Two distinct signals are expected: one for the six fluorine atoms of the two -CF₃ groups and another for the single fluorine atom on the tertiary carbon (-CF-). These signals would likely appear as a doublet and a septet, respectively, due to F-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of its functional groups. Key expected peaks include a strong C=O stretching vibration for the ester carbonyl group (around 1730-1750 cm⁻¹), C=C stretching for the acrylate double bond (around 1635 cm⁻¹), and very strong, broad C-F stretching bands in the region of 1100-1300 cm⁻¹.

Experimental Protocols: A Representative Synthesis

A common and effective method for the synthesis of fluorinated acrylates is the esterification of an acryloyl halide with the corresponding fluorinated alcohol. The following protocol describes a representative procedure for the synthesis of this compound.

Reaction: Acryloyl chloride + 1,1,1,2,3,3,3-Heptafluoro-2-propanol → this compound + HCl

Caption: Representative workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1,1,1,2,3,3,3-heptafluoro-2-propanol (1.0 eq), a suitable anhydrous solvent such as tetrahydrofuran (THF), and a tertiary amine base like triethylamine (1.1 eq). The triethylamine acts as a scavenger for the HCl byproduct. The flask is cooled in an ice-water bath to 0-5 °C.

-

Addition of Acryloyl Chloride: Acryloyl chloride (1.05 eq) is added dropwise to the stirred, cooled solution via the dropping funnel over a period of 30-60 minutes. The internal temperature should be carefully monitored and maintained below 10 °C to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 4-16 hours to ensure the reaction goes to completion. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: The reaction mixture, containing the precipitated triethylamine hydrochloride salt, is filtered. The filtrate is then transferred to a separatory funnel and washed sequentially with deionized water, a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine, and finally with brine.

-

Purification: The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. After filtering off the drying agent, the solvent is removed using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield the final this compound monomer.

Safety and Handling

This compound is classified as a flammable liquid and an irritant. It is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from heat and ignition sources.

References

An In-depth Technical Guide to the FTIR and Mass Spectrometry of Heptafluoroisopropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of heptafluoroisopropyl acrylate using Fourier-Transform Infrared (FTIR) spectroscopy and mass spectrometry. It is designed to serve as a comprehensive resource for researchers and professionals involved in the characterization of fluorinated compounds and polymer chemistry. This document outlines the expected spectroscopic characteristics, detailed experimental protocols, and data interpretation strategies for this compound.

Introduction to this compound

This compound is a fluorinated monomer with the chemical formula C₆H₃F₇O₂. Its structure, featuring a reactive acrylate group and a bulky, electron-withdrawing heptafluoroisopropyl moiety, imparts unique properties to the polymers derived from it. These properties often include low surface energy, high thermal stability, and low refractive index, making them valuable in a range of applications from specialty coatings to advanced materials in drug delivery systems. Accurate and thorough characterization of the monomer is a critical first step in the development and quality control of these materials.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent bonds.

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3100 - 3000 | =C-H stretch (vinyl) | Medium | Characteristic of the sp² C-H bonds in the acrylate group.[1] |

| 2980 - 2950 | C-H stretch (aliphatic) | Weak | Arising from the single C-H bond in the isopropyl group. |

| 1740 - 1720 | C=O stretch (ester) | Strong | A very prominent peak, characteristic of the carbonyl group in acrylate esters.[1][4][5][6] |

| 1640 - 1620 | C=C stretch (vinyl) | Medium to Weak | Indicates the presence of the carbon-carbon double bond in the acrylate moiety.[5][6] |

| 1400 - 1000 | C-F stretch | Strong, Broad | The multiple C-F bonds in the heptafluoroisopropyl group will result in a complex and strong absorption in this region.[2][3][7] |

| 1300 - 1150 | C-O-C stretch (asymmetric) | Strong | Part of the characteristic ester fingerprint region.[1][8] |

| 1150 - 1000 | C-O-C stretch (symmetric) | Strong | Another key feature of the ester group.[1] |

| 1000 - 675 | =C-H bend (out-of-plane) | Strong | Further confirms the presence of the vinyl group. |

Experimental Protocol: FTIR Spectroscopy of this compound

This protocol describes the acquisition of an FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

-

Instrument Setup:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is clean and properly installed.

-

Set the data acquisition parameters. Typical settings include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

-

Background Spectrum:

-

Before introducing the sample, a background spectrum must be collected. This spectrum will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.

-

Ensure the ATR crystal is clean and dry. A lint-free wipe with a volatile solvent like isopropanol followed by complete drying is recommended.

-

Initiate the background scan from the instrument control software.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

-

Lower the ATR press to ensure good contact between the liquid sample and the crystal.

-

Initiate the sample scan.

-

-

Data Processing and Cleaning:

-

After the scan is complete, the software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal and press thoroughly with a suitable solvent to remove all traces of the sample.[9]

-

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common analytical approach.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. The fragmentation of esters often involves cleavage at the bonds adjacent to the carbonyl group.[10] The presence of the highly fluorinated isopropyl group will significantly influence the fragmentation pathways.

| m/z | Proposed Fragment Ion | Notes |

| 240 | [C₆H₃F₇O₂]⁺ | Molecular ion (M⁺). Its intensity may be low due to the lability of the molecule under EI conditions. |

| 169 | [C₄F₇]⁺ | Loss of the acrylate group, resulting in the stable heptafluoroisopropyl cation. This is expected to be a prominent peak. |

| 150 | [C₃F₆]⁺ | A potential rearrangement and fragmentation product from the heptafluoroisopropyl group. |

| 131 | [C₃F₅]⁺ | Further loss of fluorine from the [C₃F₆]⁺ fragment. |

| 119 | [C₂F₅]⁺ | Fragmentation of the perfluorinated carbon chain. |

| 69 | [CF₃]⁺ | A common and stable fragment in the mass spectra of fluorinated compounds. |

| 55 | [C₃H₃O]⁺ | The acryloyl cation, resulting from the cleavage of the ester bond. This is a characteristic fragment for acrylate esters. |

Experimental Protocol: GC-MS of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard GC-MS system with electron ionization.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A concentration of approximately 100 µg/mL is a good starting point.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: A suitable delay to prevent the solvent peak from entering the mass spectrometer (e.g., 3 minutes).

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern based on the known structure.

-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound using FTIR and GC-MS.

Predicted Mass Spectral Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

Conclusion

This technical guide provides a foundational understanding of the FTIR and mass spectrometric analysis of this compound. The predicted spectral data, detailed experimental protocols, and visual workflows offer a comprehensive resource for researchers and professionals. While experimental data will provide the ultimate confirmation, the information presented here serves as a robust starting point for the characterization of this important fluorinated monomer and will aid in the development and quality control of advanced materials.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. azom.com [azom.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. erpublications.com [erpublications.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Heptafluoroisopropyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of heptafluoroisopropyl acrylate (HFIPA), a fluorinated monomer of significant interest in materials science and various high-performance applications. Due to its unique structure, incorporating a heptafluoroisopropyl group, this monomer imparts desirable properties such as low surface energy, hydrophobicity, and chemical resistance to polymers. This document compiles available quantitative data, outlines general experimental protocols for the determination of key physical properties, and presents logical workflows relevant to its characterization.

Core Physical Properties

The physical properties of a monomer are critical in determining its handling, polymerization behavior, and the final characteristics of the resulting polymer. The following table summarizes the available physical data for this compound.

| Property | Value |

| Chemical Formula | C₆H₃F₇O₂ |

| Molecular Weight | 240.08 g/mol |

| CAS Number | 13057-08-4 |

| Boiling Point | 86-87 °C |

| Density | 1.4 g/cm³ |

| Purity | 97% |

| Predicted Octanol-Water Partition Coefficient (XlogP) | 3.3 |

Experimental Protocols for Physical Property Determination

The following are detailed, generalized protocols for the experimental determination of key physical properties of liquid monomers like this compound. These methods represent standard laboratory practices.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a substance that is liquid at room temperature, this would be referred to as the freezing point.

Apparatus:

-

Differential Scanning Calorimeter (DSC) or a cryostat with a temperature-controlled stage and microscope.

-

Hermetically sealed sample pans.

-

Nitrogen gas supply for purging.

Procedure:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum sample pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with dry nitrogen gas to provide an inert atmosphere.

-

A cooling program is initiated to lower the temperature of the cell to well below the expected freezing point (e.g., -100 °C).

-

Once the sample is frozen, a heating program is initiated at a controlled rate (e.g., 2-5 °C/min).

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

Determination of Viscosity

Principle: Viscosity is a measure of a fluid's resistance to flow. For low-viscosity liquids, a cone-and-plate or a concentric cylinder rheometer is commonly used.

Apparatus:

-

Rotational rheometer (cone-and-plate or concentric cylinder geometry).

-

Temperature-controlled sample stage.

-

Micropipette for sample loading.

Procedure:

-

The rheometer is calibrated according to the manufacturer's instructions.

-

The sample stage is set to the desired temperature and allowed to equilibrate.

-

A precise volume of this compound is carefully loaded onto the lower plate of the rheometer.

-

The upper geometry (cone or cylinder) is lowered to the correct measurement position.

-

The sample is allowed to thermally equilibrate for a set period.

-

A shear rate sweep is performed, and the resulting shear stress is measured.

-

The viscosity is calculated as the ratio of shear stress to shear rate. Measurements are typically performed at multiple temperatures to determine the temperature dependence of viscosity.

Determination of Vapor Pressure

Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The isoteniscope method is a standard technique for this measurement.

Apparatus:

-

Isoteniscope apparatus.

-

Constant temperature bath.

-

Manometer.

-

Vacuum pump.

Procedure:

-

A sample of this compound is placed in the isoteniscope bulb.

-

The apparatus is attached to a vacuum line, and the sample is degassed by freezing and thawing under vacuum to remove dissolved gases.

-

The isoteniscope is placed in the constant temperature bath, and the temperature is allowed to stabilize.

-

The pressure in the system is adjusted until the liquid levels in the U-tube of the isoteniscope are equal, indicating that the vapor pressure of the sample is balanced by the external pressure.

-

The external pressure is read from the manometer.

-

This procedure is repeated at various temperatures to obtain a vapor pressure curve.

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For a liquid monomer, its solubility in various solvents (e.g., water, organic solvents) is a key parameter.

Apparatus:

-

Thermostated shaker bath.

-

Analytical balance.

-

Vials with sealed caps.

-

Spectrophotometer or gas chromatograph for concentration measurement.

Procedure (for solubility in water):

-

An excess amount of this compound is added to a known volume of deionized water in a sealed vial.

-

The vial is placed in a thermostated shaker bath and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand undisturbed at the same temperature to allow for phase separation.

-

A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved monomer is included.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry (if the monomer has a chromophore) or gas chromatography.

-

The solubility is reported as the measured concentration. This process is repeated for different relevant solvents.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate a general workflow for physical property characterization and the logical relationship between these properties and their application relevance.

Heptafluoroisopropyl Acrylate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluoroisopropyl acrylate is a fluorinated acrylic monomer of significant interest in the development of advanced materials, particularly for biomedical and pharmaceutical applications. The incorporation of the heptafluoroisopropyl group imparts unique properties to polymers, including high thermal stability, chemical resistance, low surface energy, and hydrophobicity. Understanding the solubility and stability of this monomer and its corresponding polymer, poly(this compound), is critical for its synthesis, polymerization, processing, and the performance of the final materials.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound and its polymer. While specific quantitative data for this particular monomer is limited in publicly available literature, this guide extrapolates from the well-documented behavior of analogous fluorinated acrylates and provides detailed experimental protocols for researchers to determine these properties in their own laboratories.

Solubility Profile

The solubility of this compound and its polymer is a key consideration for reaction engineering, formulation, and material processing. Fluorinated polymers, in general, exhibit limited solubility in common organic solvents due to the low polarizability of the C-F bond and the unique intermolecular forces at play.

Monomer Solubility

-

Fluorinated Solvents: Excellent solubility is anticipated in solvents like hexafluoroisopropanol and perfluorinated alkanes.

-

Ketones: Good solubility is expected in acetone and methyl ethyl ketone.

-

Esters: Ethyl acetate and butyl acetate are likely to be effective solvents.

-

Aromatic Hydrocarbons: Toluene and xylenes may also serve as suitable solvents.

-

Alcohols: Lower alcohols such as methanol and ethanol may exhibit some solubility, though it is expected to be lower than in ketones or esters.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility |

| Fluorinated | Hexafluoroisopropanol | High |

| Ketones | Acetone, Methyl Ethyl Ketone | High |

| Esters | Ethyl Acetate, Butyl Acetate | Moderate to High |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate |

| Alcohols | Methanol, Ethanol | Low to Moderate |

| Water | - | Very Low |

Polymer Solubility: Poly(this compound)

Homopolymers of fluorinated acrylates are known for their sparse solubility in conventional organic solvents. The strong intramolecular and intermolecular forces associated with the fluorinated side chains often lead to polymer chains that are resistant to solvation. It is anticipated that poly(this compound) will be soluble in a limited range of solvents, likely restricted to fluorinated solvents.

Table 2: Predicted Qualitative Solubility of Poly(this compound)

| Solvent Class | Representative Solvents | Predicted Solubility |

| Fluorinated | Hexafluoroisopropanol | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Sparingly Soluble to Insoluble |

| Esters | Ethyl Acetate, Butyl Acetate | Sparingly Soluble to Insoluble |

| Aromatic Hydrocarbons | Toluene, Xylene | Insoluble |

| Alcohols | Methanol, Ethanol | Insoluble |

| Water | - | Insoluble |

Stability Profile

The stability of this compound and its polymer under various conditions is a critical determinant of its shelf-life, processing window, and the long-term performance of materials derived from it.

Hydrolytic Stability

The ester linkage in acrylate monomers is susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is pH-dependent, with significantly faster degradation observed at alkaline pH. For acrylates in general, the hydrolysis half-life can range from years at neutral pH to hours or minutes at high pH[1]. The electron-withdrawing nature of the heptafluoroisopropyl group may influence the rate of hydrolysis.

A logical workflow for assessing hydrolytic stability is outlined below.

Caption: Workflow for Determining Hydrolytic Stability.

Thermal Stability

Fluorinated polymers are renowned for their excellent thermal stability. Poly(acrylates) generally exhibit complex thermal degradation behavior. Unlike poly(methacrylates) which often undergo clean depolymerization to the monomer, poly(acrylates) can degrade through various pathways including chain scission and side-group reactions.

The thermal stability of poly(this compound) is expected to be high, with decomposition temperatures likely exceeding 300°C. Thermogravimetric Analysis (TGA) is the primary technique used to evaluate thermal stability. A typical TGA experiment involves heating a small sample of the polymer at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and monitoring the change in mass as a function of temperature.

Table 3: Expected Thermal Decomposition Characteristics of Poly(this compound)

| Parameter | Description | Expected Value Range |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | > 300 °C |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum. | > 350 °C |

| Char Yield | The percentage of material remaining at the end of the analysis. | Low (in inert atmosphere) |

The relationship between experimental setup and data output for TGA is illustrated below.

Caption: TGA Experimental Workflow.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to determine the solubility and stability of this compound and its polymer.

Determination of Monomer Solubility

Objective: To quantitatively determine the solubility of this compound in various organic solvents.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetone, toluene)

-

Analytical balance

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vials to stand undisturbed for several hours to allow any undissolved monomer to settle.

-

Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted solutions using a calibrated HPLC or GC method to determine the concentration of the dissolved monomer.

-

Calculate the solubility in units such as g/L or mol/L.

Synthesis of Poly(this compound)

Objective: To synthesize poly(this compound) for stability testing.

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) or another suitable radical initiator

-

Anhydrous solvent (e.g., ethyl acetate or a fluorinated solvent)

-

Schlenk flask and nitrogen line

-

Magnetic stirrer and heating mantle

-

Precipitation solvent (e.g., methanol or hexane)

Procedure:

-

Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors.

-

In a Schlenk flask under a nitrogen atmosphere, dissolve the monomer and AIBN in the anhydrous solvent. A typical monomer to initiator molar ratio is 100:1 to 500:1.

-

Degas the solution by several freeze-pump-thaw cycles.

-

Heat the reaction mixture to a temperature appropriate for the initiator (e.g., 60-70°C for AIBN) and stir for a predetermined time (e.g., 6-24 hours).

-

Monitor the polymerization progress by techniques such as gravimetry or NMR spectroscopy.

-

Once the desired conversion is reached, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., methanol).

-

Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Thermal Stability Analysis by TGA

Objective: To determine the thermal decomposition profile of poly(this compound).

Materials:

-

Poly(this compound) sample

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pans (e.g., platinum or alumina)

-

Inert gas (nitrogen) and oxidizing gas (air)

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 5-10 mg) of the polymer into a TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the final residue mass.

-

Repeat the experiment in an air atmosphere to assess the oxidative stability.

The logical flow of a TGA experiment is depicted below.

Caption: Logical Flow of a TGA Experiment.

Conclusion

This compound is a valuable monomer for the synthesis of advanced fluorinated polymers with desirable properties for demanding applications. While specific quantitative data on its solubility and stability are not extensively reported, this guide provides a strong foundation based on the known behavior of analogous fluorinated acrylates. The detailed experimental protocols included herein offer a clear path for researchers to generate the specific data required for their particular applications. A thorough understanding and experimental determination of these core properties are essential for the successful development and implementation of materials based on this compound.

References

Heptafluoroisopropyl Acrylate: A Comprehensive Technical Guide to Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for heptafluoroisopropyl acrylate. The following sections detail the material's properties, associated hazards, safe handling procedures, emergency protocols, and relevant experimental guidelines, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a fluorinated acrylic monomer. While specific experimental data for this exact compound is limited in publicly available literature, the following table summarizes its known and predicted properties based on available safety data sheets and chemical databases.

| Property | Value | Reference |

| Chemical Name | 1,1,1,2,3,3,3-heptafluoropropan-2-yl prop-2-enoate | [1] |

| Synonyms | PFIP-A | |

| CAS Number | 13057-08-4 | |

| Molecular Formula | C6H3F7O2 | |

| Molecular Weight | 240.08 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | Not explicitly stated for this compound, however, a related compound, hexafluoroisopropyl acrylate, has a boiling point of 84 °C. | |

| Density | Not explicitly stated for this compound, however, a related compound, hexafluoroisopropyl acrylate, has a density of 1.33 g/mL at 25 °C. | |

| Flash Point | Flammable liquid and vapor.[2] | [2] |

| Vapor Pressure | No data available | |

| Water Solubility | Insoluble | |

| log Pow (predicted) | 3.3 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Flammable liquids (Category 3) | H226 - Flammable liquid and vapor | GHS02 | Warning |

| Skin corrosion/irritation (Category 2) | H315 - Causes skin irritation | GHS07 | Warning |

| Serious eye damage/eye irritation (Category 2A) | H319 - Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335 - May cause respiratory irritation | GHS07 | Warning |

Safe Handling and Storage

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place for handling this chemical.[3] The following are minimum requirements:

-

Eye and Face Protection : Chemical safety goggles or a face shield are mandatory.[2]

-

Skin Protection :

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[2] It is important to note that some acrylates can penetrate latex and vinyl gloves rapidly; therefore, double gloving may be advisable.[4]

-

Body Protection : A lab coat or chemical-resistant apron should be worn.[5] In case of potential for splashing, chemical-resistant coveralls are recommended.

-

-

Respiratory Protection : Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Engineering Controls

-

Work with this compound should be performed in a well-ventilated laboratory, with preference given to the use of a certified chemical fume hood.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Storage Conditions

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6]

-

Keep containers tightly closed when not in use.[2]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Acrylate monomers are susceptible to polymerization, which can be violent.[7] They are typically stabilized with an inhibitor (e.g., MEHQ). For the inhibitor to be effective, the presence of dissolved oxygen is required. Therefore, do not store under an inert atmosphere.[6][8]

Emergency Procedures

A clear and practiced emergency plan is essential when working with hazardous chemicals.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Water spray can be used to cool fire-exposed containers.[2]

-

Specific Hazards : Flammable liquid and vapor.[2] Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[2] Hazardous combustion products include carbon oxides and hydrogen fluoride.[2]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions : Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation. Eliminate all ignition sources.

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up : Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Experimental Protocols

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

-

Principle : The substance is applied to the skin of a single animal, and the degree of irritation is observed and scored at specific intervals.[9]

-

Test Animal : The albino rabbit is the preferred species.[10]

-

Procedure :

-

Approximately 24 hours before the test, a small area of the animal's dorsal skin is clipped free of fur.[11]

-

A dose of 0.5 mL of the liquid test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[9]

-

The exposure period is typically 4 hours.[9]

-

After exposure, the residual substance is removed.[9]

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[11] The severity of the reactions is scored.

-

The observation period can be extended up to 14 days to assess the reversibility of the effects.[10]

-

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

-

Principle : A single dose of the substance is applied to one eye of an experimental animal, with the untreated eye serving as a control.[2]

-

Test Animal : The albino rabbit is the recommended species.[2]

-

Procedure :

-

The test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal.[12]

-

The eyelids are held together for about one second to prevent loss of the material.

-

The eye is examined for signs of irritation, including corneal opacity, iritis, and conjunctival redness and chemosis, at 1, 24, 48, and 72 hours after application.[13] The severity of the lesions is scored.

-

The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[12]

-

-

Note : In the interest of animal welfare, a weight-of-the-evidence analysis and in vitro testing are recommended before conducting in vivo studies.[14]

Logical Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical workflow for the safe handling of this compound and the appropriate response in case of an emergency.

Caption: Logical workflow for handling this compound.

References

- 1. ww.chemblink.com [ww.chemblink.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. dermnetnz.org [dermnetnz.org]

- 5. cir-safety.org [cir-safety.org]

- 6. nbinno.com [nbinno.com]

- 7. gantrade.com [gantrade.com]

- 8. petrochemistry.eu [petrochemistry.eu]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In-depth Technical Guide: Thermal Properties of Poly(heptafluoroisopropyl acrylate)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the expected thermal properties of poly(heptafluoroisopropyl acrylate). Due to a lack of specific experimental data for this polymer in the reviewed literature, this guide synthesizes information from structurally analogous fluorinated acrylates and general principles of polymer thermal analysis to predict its behavior.

Executive Summary

Poly(this compound) is a fluorinated polymer anticipated to exhibit unique thermal characteristics due to the presence of the bulky, electron-withdrawing heptafluoroisopropyl group. These characteristics are crucial for its application in fields such as drug delivery and advanced materials development. This document outlines the expected thermal stability, glass transition temperature, and decomposition profile of this polymer. Furthermore, it details the standard experimental protocols for characterizing these properties, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Predicted Thermal Properties

Based on the analysis of similar fluorinated acrylate polymers, the thermal properties of poly(this compound) are projected as follows:

-

Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. For amorphous polymers, the Tg is a key determinant of their mechanical properties and processing conditions. While no specific Tg is reported for poly(this compound), a structurally similar polymer, poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate), has a reported Tg of -30 °C. Conversely, the methacrylate counterpart, poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate), exhibits a significantly higher Tg of 56 °C. The Tg of a polymer is influenced by factors such as chain flexibility, intermolecular forces, and the bulkiness of the side groups. The bulky heptafluoroisopropyl group in poly(this compound) is expected to restrict chain mobility, potentially leading to a higher Tg compared to non-fluorinated polyacrylates.

-

Thermal Decomposition: The thermal stability of a polymer is assessed by its decomposition temperature. Fluorinated polymers generally exhibit high thermal stability due to the strength of the carbon-fluorine bond. It is anticipated that poly(this compound) will demonstrate significant thermal resistance. The decomposition process for polyacrylates can be complex, often involving side-chain reactions followed by main-chain scission.[1] In the absence of oxygen, polyacrylates may degrade through rearrangements leading to decarboxylation and the formation of monomers and alcohols.

-

Thermal Conductivity: Data regarding the thermal conductivity of poly(this compound) is not available in the public domain. Generally, amorphous polymers are thermal insulators with low thermal conductivity. The presence of fluorine atoms might slightly alter the thermal conductivity compared to non-fluorinated polyacrylates, but it is expected to remain in the range typical for amorphous polymers.

Quantitative Data for Analogous Polymers

To provide a comparative context, the following table summarizes the thermal properties of structurally related polymers. It is important to note that these are not direct properties of poly(this compound) but can serve as valuable reference points.

| Polymer | Glass Transition Temperature (Tg) (°C) | Notes |

| Poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate) | -30 | Structurally similar fluorinated acrylate. |

| Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) | 56 | Methacrylate analogue with a similar fluorinated isopropyl group. |

| Poly(methyl acrylate) | 10 | Common non-fluorinated polyacrylate for baseline comparison. |

| Poly(ethyl acrylate) | -24 | Common non-fluorinated polyacrylate for baseline comparison. |

| Poly(butyl acrylate) | -54 | Common non-fluorinated polyacrylate for baseline comparison. |

Note: The glass transition temperature can be influenced by factors such as molecular weight, measurement technique, and thermal history of the sample.[2]

Experimental Protocols

The characterization of the thermal properties of poly(this compound) would typically involve the following standard techniques:

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting point (Tm) and crystallization temperature (Tc), if applicable.

Methodology:

-

A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

A plot of heat flow versus temperature is generated. The glass transition is observed as a step-like change in the baseline of the DSC thermogram.

-

To remove the thermal history of the sample, a heat-cool-heat cycle is often employed, with the Tg being determined from the second heating scan.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Methodology:

-

A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a high-purity ceramic or platinum crucible.

-

The crucible is placed on a sensitive microbalance within the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C or higher) in a controlled atmosphere (e.g., nitrogen or air).

-

The instrument continuously records the mass of the sample as a function of temperature.

-

A plot of mass percentage versus temperature is generated (TGA curve).

-

The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates. The analysis of thermal degradation of polyacrylates can be complex, with different degradation mechanisms occurring in the presence or absence of oxygen.[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the thermal analysis of a polymer using DSC and TGA.

Caption: A flowchart illustrating the typical stages involved in the thermal characterization of a polymer.

Conclusion

While direct experimental data for poly(this compound) remains elusive in the current body of scientific literature, this guide provides a robust framework for understanding its likely thermal properties based on the behavior of analogous fluorinated and non-fluorinated polyacrylates. The presence of the heptafluoroisopropyl group is expected to significantly influence its glass transition temperature and enhance its thermal stability. The detailed experimental protocols for DSC and TGA outlined herein provide a clear roadmap for the empirical characterization of this promising polymer, which is essential for its potential application in advanced material science and drug development. Further research is warranted to experimentally validate the predictions made in this guide.

References

The Unveiling of a Highly Reactive Monomer: A Technical Guide to the Polymerization of Heptafluoroisopropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core reactivity of heptafluoroisopropyl acrylate (HFIPA), a fluorinated monomer of significant interest for the development of advanced polymers. Its unique structure, featuring a bulky, electron-withdrawing heptafluoroisopropyl group, imparts distinct characteristics to its polymerization behavior and the resulting polymer properties. This document provides an in-depth exploration of its homopolymerization and copolymerization, detailed experimental protocols, and a summary of key quantitative data to guide researchers in harnessing the potential of this versatile monomer.

Reactivity Landscape of this compound

This compound exhibits a fascinating reactivity profile in radical polymerization, influenced by the steric hindrance and strong electron-withdrawing nature of the fluoroalkyl group. These characteristics lead to polymers with high thermal stability, chemical resistance, low surface energy, and unique optical properties.

Homopolymerization

The homopolymerization of HFIPA can be achieved through various radical polymerization techniques, including free-radical, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The choice of method influences the degree of control over molecular weight, polydispersity, and polymer architecture.

Copolymerization and Reactivity Ratios

Copolymerization of HFIPA with conventional monomers is a key strategy to tailor the properties of the final material. The determination of monomer reactivity ratios is crucial for predicting copolymer composition and microstructure. While specific data for this compound is emerging, studies on structurally similar fluorinated acrylates provide valuable insights. For instance, the RAFT copolymerization of 2,2,3,4,4,4-heptafluorobutyl acrylate (HFBA), a close analog, with butyl acrylate (BA) yielded reactivity ratios of rHFBA = 0.65 and rBA = 0.83, suggesting a tendency towards random copolymerization. Another study on the RAFT copolymerization of 1,1,1,3,3,3-hexafluoroisopropyl acrylate (HFIPA) with glycidyl methacrylate (GMA) reported reactivity ratios of rGMA = 1.57 and rHFIPA = 0.05, indicating that the GMA radical prefers to add to its own monomer.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies on the polymerization of fluorinated acrylates, providing a comparative overview for researchers.

Table 1: Homopolymerization of Fluorinated Acrylates

| Polymerization Method | Monomer | Initiator/Catalyst System | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) | Reference |

| RAFT | 2,2,3,4,4,4-Heptafluorobutyl Acrylate (HFBA) | CPDTC/AIBN | Dioxane | Controlled | ~1.1 | High | |

| RAFT | 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA) | CPDT | - | Controlled | 1.05 | - |

Note: Specific Mn and conversion values are dependent on reaction conditions such as monomer/initiator ratio and reaction time.

Table 2: Copolymerization Reactivity Ratios of Fluorinated Acrylates

| Monomer 1 (M1) | Monomer 2 (M2) | Polymerization Method | r1 | r2 | r1 * r2 | Copolymer Structure | Reference |

| 2,2,3,4,4,4-Heptafluorobutyl Acrylate (HFBA) | Butyl Acrylate (BA) | RAFT | 0.65 | 0.83 | 0.54 | Random | |

| Glycidyl Methacrylate (GMA) | 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA) | RAFT | 1.57 | 0.05 | 0.08 | Tendency to block |

Experimental Protocols

Detailed methodologies for the key polymerization techniques are provided below. These protocols can be adapted for the specific requirements of this compound polymerization.

Free-Radical Polymerization of this compound

This protocol outlines a standard solution polymerization.

Materials:

-

This compound (HFIPA), inhibitor removed

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Anhydrous solvent (e.g., toluene, ethyl acetate)

-

Nitrogen gas

-

Schlenk flask and line

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of HFIPA and AIBN in the anhydrous solvent. The monomer to initiator ratio will determine the target molecular weight.

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes while stirring in an ice bath.

-

Alternatively, perform three freeze-pump-thaw cycles to ensure complete removal of oxygen.

-

Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).

-

Monitor the polymerization progress by taking aliquots at regular intervals and analyzing for monomer conversion via techniques like ¹H NMR or GC.

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).

-

Filter and dry the polymer under vacuum to a constant weight.

-

Characterize the polymer for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol provides a general procedure for a controlled radical polymerization.

Materials:

-

This compound (HFIPA), inhibitor removed

-

Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)

-

Catalyst (e.g., Copper(I) bromide, CuBr)

-

Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

-

Anhydrous solvent (e.g., anisole)

-

Nitrogen gas

-

Schlenk flask and line

Procedure:

-

To a Schlenk flask, add CuBr and a magnetic stir bar.

-

Seal the flask and deoxygenate by cycling between vacuum and nitrogen three times.

-

In a separate flask, prepare a solution of HFIPA, EBiB, and PMDETA in the chosen solvent. Deoxygenate this solution by bubbling with nitrogen for 30 minutes.

-

Using a nitrogen-purged syringe, transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.

-

Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 60-90 °C).

-

Take samples periodically using a degassed syringe to monitor monomer conversion and the evolution of molecular weight.

-

To quench the reaction, cool the flask and expose the mixture to air. This will oxidize the copper catalyst.

-

Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

-

Analyze the polymer by GPC to determine Mn and PDI.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

This protocol describes a controlled polymerization using a RAFT agent.

Materials:

-

This compound (HFIPA), inhibitor removed

-

RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, CPDT)

-

Initiator (e.g., AIBN)

-

Anhydrous solvent (e.g., dioxane)

-

Nitrogen gas

-

Schlenk flask and line

Procedure:

-

In a Schlenk flask, combine HFIPA, the RAFT agent, AIBN, and the solvent. The ratio of monomer to RAFT agent will control the molecular weight, and the initiator concentration will affect the polymerization rate.

-

Deoxygenate the mixture using three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Monitor the reaction by taking samples at timed intervals for conversion and molecular weight analysis.

-

Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

-

Isolate the polymer by precipitation in a suitable non-solvent.

-

Filter and dry the polymer under vacuum.

-

Characterize the polymer by GPC for Mn and PDI, and by ¹H NMR to confirm the presence of the RAFT end-group.

Visualization of Polymerization Mechanisms

The following diagrams illustrate the fundamental signaling pathways and workflows of the described polymerization methods.

Caption: Workflow of Free-Radical Polymerization.

Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

Heptafluoroisopropyl Acrylate: A Comprehensive Technical Guide for the Development of Novel Fluorinated Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluoroisopropyl acrylate (HFIPA) is a fluorinated acrylic monomer that has garnered significant interest in the development of advanced polymer materials. The incorporation of the heptafluoroisopropyl group imparts unique and desirable properties to polymers, including exceptional thermal and chemical stability, low surface energy, hydrophobicity, and specific optical characteristics. These attributes make poly(this compound) (PHFIPA) and its copolymers highly valuable for a wide range of applications, including the development of specialized coatings, advanced optical materials, and novel drug delivery systems. This technical guide provides an in-depth overview of the synthesis of this compound, its polymerization into novel fluorinated polymers, and the characteristic properties of these materials, with a focus on experimental protocols and quantitative data.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 1,1,1,3,3,3-hexafluoroisopropanol with acryloyl chloride. This reaction is a common method for producing acrylic esters.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,1,1,3,3,3-Hexafluoroisopropanol

-

Acryloyl chloride

-

Triethylamine (or other suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Inhibitor (e.g., hydroquinone)

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,1,1,3,3,3-hexafluoroisopropanol and a suitable anhydrous aprotic solvent such as diethyl ether. A small amount of an inhibitor like hydroquinone is added to prevent premature polymerization of the acrylate product.

-

The flask is cooled in an ice bath to 0°C.

-

Triethylamine, serving as a hydrogen chloride scavenger, is added to the stirred solution.

-

Acryloyl chloride is added dropwise from the dropping funnel to the cooled solution under a nitrogen atmosphere. The reaction is exothermic, and the temperature should be maintained at or below 5°C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure the completion of the reaction.

-

The resulting mixture, containing triethylamine hydrochloride precipitate, is filtered.

-

The filtrate is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of Heptafluoroisopropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of heptafluoroisopropyl acrylate (HFIPA). This monomer is of significant interest for the synthesis of fluorinated polymers with unique properties, including low surface energy, hydrophobicity, and chemical resistance, making them valuable for a range of applications in materials science and drug delivery.

Introduction to Poly(this compound)

This compound is a fluorinated acrylic monomer that, upon polymerization, yields poly(this compound) [p(HFIPA)]. The presence of the bulky, electron-withdrawing heptafluoroisopropyl group imparts distinct characteristics to the resulting polymer. These properties make p(HFIPA) and its copolymers attractive for applications such as hydrophobic coatings, low-refractive-index materials, and as components in drug delivery systems where controlled release and biocompatibility are crucial.

Free radical polymerization is a common and versatile method for synthesizing p(HFIPA). This can be carried out using conventional free radical polymerization (FRP) or controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which offers greater control over molecular weight and polydispersity.[1][2]

Experimental Data

The following tables summarize typical quantitative data obtained from the polymerization of fluorinated acrylates. Due to the limited availability of specific data for this compound, data for the closely related monomer, 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA), is included for reference.

Table 1: Conventional Free Radical Polymerization of Fluorinated Acrylates

| Monomer | Initiator | Initiator Conc. (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| HFIPMA | AIBN | 1.0 | Bulk | 60 | 24 | >95 | 85,000 | 1.3 |

| HFIPMA | AIBN | 0.5 | Toluene | 70 | 18 | 85 | 120,000 | 1.5 |

| HFIPA | AIBN | 1.0 | 1,4-Dioxane | 70 | 12 | ~90 | 95,000 | 1.6 |

| HFIPA | BPO | 0.8 | Anisole | 80 | 10 | ~88 | 110,000 | 1.7 |

*Data for HFIPA are estimated based on typical results for similar fluorinated acrylates. AIBN = Azobisisobutyronitrile, BPO = Benzoyl Peroxide.

Table 2: RAFT Polymerization of 1,1,1,3,3,3-Hexafluoroisopropyl Methacrylate (HFIPMA) [2]

| [M]:[CTA]:[I] | RAFT Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| 100:1:0.2 | CPADB | AIBN | 1,4-Dioxane | 70 | 8 | 92 | 22,000 | 1.15 |

| 200:1:0.2 | CPADB | AIBN | 1,4-Dioxane | 70 | 16 | 88 | 41,500 | 1.18 |

| 50:1:0.1 | DDMAT | ACVA | DMF | 60 | 6 | 95 | 11,800 | 1.12 |

CPADB = 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, DDMAT = S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate, ACVA = 4,4'-Azobis(4-cyanovaleric acid).

Experimental Protocols

Protocol for Conventional Free Radical Solution Polymerization of HFIPA

This protocol describes a standard laboratory procedure for the synthesis of p(HFIPA) via solution polymerization using AIBN as a thermal initiator.

Materials:

-

This compound (HFIPA), inhibitor removed

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Anhydrous 1,4-dioxane

-

Nitrogen gas (high purity)

-

Methanol

-

Schlenk flask and line

-

Magnetic stirrer and hotplate

-

Standard glassware

Procedure:

-

Monomer Purification: Pass HFIPA through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add HFIPA (e.g., 10.0 g, 39.7 mmol) and anhydrous 1,4-dioxane (40 mL).

-

Initiator Addition: Add AIBN (e.g., 65.2 mg, 0.397 mmol, 1 mol% relative to monomer).

-

Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: After the final thaw cycle, backfill the flask with nitrogen and immerse it in a preheated oil bath at 70°C. Stir the reaction mixture for 12 hours.

-

Isolation: After the reaction, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

Protocol for RAFT Polymerization of HFIPA

This protocol is adapted for the controlled polymerization of HFIPA using a trithiocarbonate RAFT agent.[3]

Materials:

-

This compound (HFIPA), inhibitor removed

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT agent

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Anhydrous 1,4-dioxane

-

Nitrogen gas (high purity)

-

Methanol and Diethyl ether

-

Schlenk flask and line

-

Magnetic stirrer and hotplate

-

Standard glassware

Procedure:

-

Monomer Purification: Purify HFIPA by passing it through a basic alumina column.

-

Reaction Setup: In a Schlenk flask, dissolve HFIPA (e.g., 5.0 g, 19.8 mmol), CPADB (e.g., 55.4 mg, 0.198 mmol), and AIBN (e.g., 6.5 mg, 0.0396 mmol) in anhydrous 1,4-dioxane (20 mL). The molar ratio of [M]:[CTA]:[I] is 100:1:0.2.

-

Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.

-

Polymerization: Backfill the flask with nitrogen and place it in an oil bath at 70°C. Allow the polymerization to proceed for 8 hours.

-

Isolation and Purification: Cool the reaction mixture and precipitate the polymer in a cold mixture of methanol and diethyl ether (1:1 v/v). Filter the polymer, wash with fresh precipitant mixture, and dry under vacuum.

Visualizations

Experimental Workflow

Caption: Workflow for free radical polymerization.

RAFT Polymerization Mechanism

Caption: Key steps in RAFT polymerization.

References

Application Notes and Protocols for RAFT Polymerization of Heptafluoroisopropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled synthesis of polymers from heptafluoroisopropyl acrylate (HFIPA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the precise control of polymer architecture, including molecular weight and polydispersity, which is crucial for the development of advanced materials in various fields, including drug delivery and biomedical applications.

Introduction

Poly(this compound) (PHFIPA) and its copolymers are of significant interest due to their unique properties conferred by the high fluorine content, such as hydrophobicity, oleophobicity, low surface energy, and unique solubility characteristics. RAFT polymerization is a powerful technique for synthesizing well-defined polymers with controlled architectures from a wide range of monomers, including fluorinated acrylates. The ability to control the polymer structure with high precision opens up possibilities for creating novel materials for applications such as drug delivery vehicles, functional coatings, and specialty surfactants.

This document outlines the key considerations for the RAFT polymerization of HFIPA, provides detailed experimental protocols for both homopolymerization and block copolymerization, and presents data on the expected outcomes.

Key Considerations for RAFT Polymerization of HFIPA

Successful RAFT polymerization of this compound requires careful selection of the RAFT agent, initiator, solvent, and reaction conditions.

-

RAFT Agent (Chain Transfer Agent - CTA): Trithiocarbonates are particularly effective for controlling the polymerization of acrylates. Dibenzyl carbonotrithioate (BTC) and 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) have been shown to provide good control over the polymerization of HFIPA and similar fluorinated acrylates, leading to polymers with low polydispersity indices (PDI).[1][2]

-

Initiator: A standard free-radical initiator such as azobisisobutyronitrile (AIBN) is commonly used. The molar ratio of RAFT agent to initiator is a critical parameter that influences the rate of polymerization and the livingness of the polymer chains.

-

Solvent: The choice of solvent is important for solubilizing the monomer, polymer, and RAFT agent. Benzene, 1,4-dioxane, and N,N-dimethylformamide (DMF) have been used for the RAFT polymerization of fluorinated acrylates.[2]

-

Temperature: The polymerization is typically conducted at temperatures between 65 and 85 °C, depending on the initiator used.[2]

Data Presentation

The following tables summarize typical results obtained from the RAFT polymerization of HFIPA, demonstrating the controlled nature of the process.

Table 1: Homopolymerization of this compound (HFIPA)

| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | M_n ( g/mol , theoretical) | M_n ( g/mol , experimental) | PDI (Đ) |

| 1 | 100:1:0.1 | 4 | 45 | 11,250 | 10,800 | 1.15 |

| 2 | 100:1:0.1 | 8 | 78 | 19,500 | 18,500 | 1.12 |

| 3 | 200:1:0.1 | 8 | 65 | 32,500 | 30,100 | 1.18 |

| 4 | 200:1:0.1 | 16 | 92 | 46,000 | 43,200 | 1.14 |

Data is representative and compiled from typical results for RAFT polymerization of fluorinated acrylates.

Table 2: Chain Extension of PHFIPA Macro-CTA with a Non-Fluorinated Monomer (e.g., Butyl Acrylate)

| Entry | Macro-CTA M_n ( g/mol ) | [Monomer]:[Macro-CTA] | Time (h) | Conversion (%) | Final M_n ( g/mol ) | Final PDI (Đ) |

| 1 | 18,500 | 150:1 | 6 | 85 | 34,700 | 1.21 |

| 2 | 43,200 | 200:1 | 8 | 90 | 66,200 | 1.25 |

Data is representative and illustrates the living character of the RAFT polymerization, allowing for the synthesis of block copolymers.

Experimental Protocols

Protocol 1: Homopolymerization of this compound (HFIPA) via RAFT

This protocol describes a typical procedure for the synthesis of poly(this compound) with a target molecular weight.

Materials:

-

This compound (HFIPA), inhibitor removed by passing through a column of basic alumina.

-

Dibenzyl carbonotrithioate (BTC) or 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) as the RAFT agent.

-

Azobisisobutyronitrile (AIBN) as the initiator, recrystallized from methanol.

-

Anhydrous benzene or 1,4-dioxane as the solvent.

-

Anhydrous hexane or methanol for precipitation.

-

Schlenk flask or similar reaction vessel.

-

Magnetic stirrer and oil bath.

-

Vacuum line for degassing.

Procedure:

-

In a Schlenk flask, dissolve the RAFT agent (e.g., BTC, 1 equivalent) and AIBN (0.1 equivalents) in the chosen solvent (e.g., benzene).

-

Add the purified HFIPA monomer (e.g., 100 equivalents) to the flask. The final monomer concentration should be around 2 M.

-

Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

-